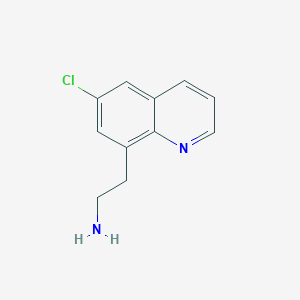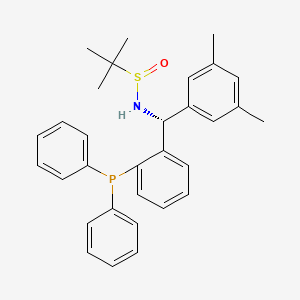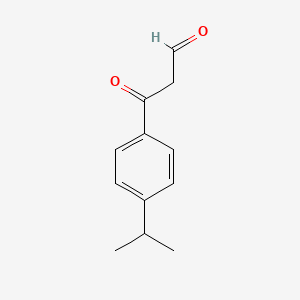
3-(4-Isopropylphenyl)-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylphenyl)-3-oxopropanal is an organic compound belonging to the class of aromatic monoterpenoids. These compounds are characterized by the presence of at least one aromatic ring. The compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-oxopropanal typically involves the reaction of 4-isopropylbenzaldehyde with other reagents under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the use of 4-isopropylbenzaldehyde, substituted amines, and diethyl phosphite under room temperature and solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to produce this compound in significant quantities.
化学反応の分析
Types of Reactions
3-(4-Isopropylphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used under acidic conditions for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
3-(4-Isopropylphenyl)-3-oxopropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents
作用機序
The mechanism of action of 3-(4-Isopropylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
類似化合物との比較
Similar Compounds
3-(4-Isopropylphenyl)propanal: Another aromatic monoterpenoid with similar structural features.
4-Isopropylbenzaldehyde: A precursor in the synthesis of 3-(4-Isopropylphenyl)-3-oxopropanal.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
3-oxo-3-(4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
NGIJJKCNSNMZLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)
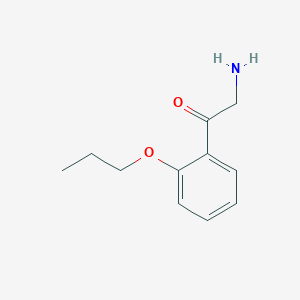
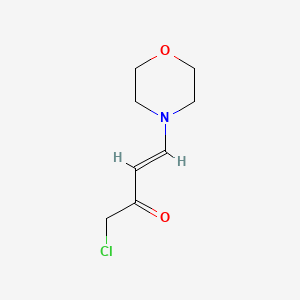


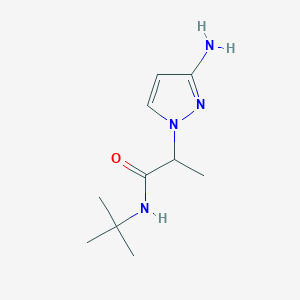
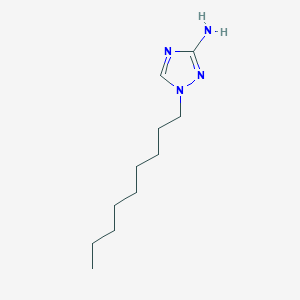
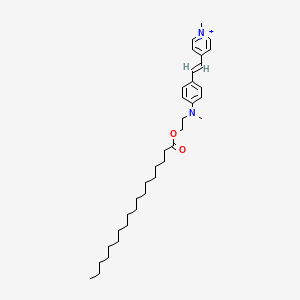
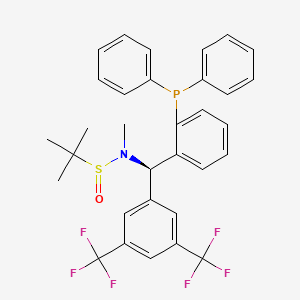
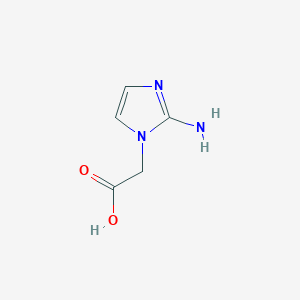
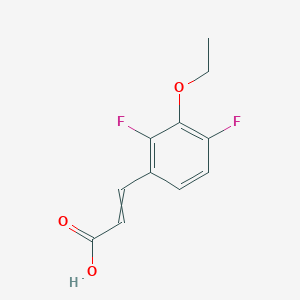
![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)
